3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile
Description
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile (CAS Ref: 10-F367371) is an arylpiperazine derivative featuring a nitrile (-CN) functional group and a 2,3-dimethylphenyl substituent on the piperazine ring. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol . The compound is categorized as a nitrile-containing analog of arylpiperazines, a class of molecules often investigated for their central nervous system (CNS) activity, including analgesic and serotonergic effects . However, specific pharmacological data for this compound remain unreported, and it is currently listed as discontinued by suppliers .
Properties
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-4-3-5-14(13(12)2)17-8-10-18(11-9-17)15(19)6-7-16/h3-5H,6,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCOKKXOBRIOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile typically involves the reaction of 2,3-dimethylphenylpiperazine with a suitable nitrile compound under controlled conditions. . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as parallel solid-phase synthesis or photocatalytic synthesis. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The piperazine ring allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues in Arylpiperazine Derivatives
Compound 19 (2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone)
- Key Differences: Replaces the nitrile group with a phenylethanone moiety. Retains the 2,3-dimethylphenyl substituent on piperazine.
- Pharmacological Activity :
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile
- Key Differences :
- Substitutes 2,3-dimethylphenyl with a phenylethyl group.
- Shares the nitrile and oxopropanenitrile backbone.
- Safety Profile :
Piperazine-Based Compounds with Spiro or Heterocyclic Moieties
Compounds 5–7 (3-spiro-cyclohexanepyrrolidine-2,5-dione derivatives)
- Key Differences :
- Incorporate spiro-cyclohexane or beta-tetralone rings fused to pyrrolidine-2,5-dione.
- Lack nitrile groups but retain arylpiperazine substituents.
- Receptor Affinity: High 5-HT₂A receptor affinity (Ki = 15–46 nM) and antagonist activity .
Compound 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione)
Functional Group Comparisons: Nitrile vs. Ketone
- Nitrile Group: Electron-withdrawing nature may enhance metabolic stability compared to ketones or esters . Potential hydrogen-bond acceptor, influencing receptor binding .
Data Table: Key Parameters of Compared Compounds
Research Implications and Gaps
- The target compound’s nitrile group and dimethylphenyl substitution distinguish it from analgesics like Compound 19 and 5-HT₂A antagonists like Compounds 5–5.
- ADMET studies to compare metabolic stability and toxicity with nitrile-containing analogs . Structural optimization to balance lipophilicity (for CNS penetration) and safety .
Biological Activity
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19N3O
- Molecular Weight : 257.34 g/mol
- InChIKey : WBCOKKXOBRIOHE-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory responses.
Key Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing mood and behavior.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes linked to inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
1. Antidepressant Activity
Research suggests that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often evaluated using the forced swim test and tail suspension test.
2. Anti-inflammatory Effects
Studies have demonstrated that this compound can significantly reduce inflammation markers in vitro and in vivo. Its effectiveness is often compared against standard anti-inflammatory drugs like diclofenac.
| Study | Compound | IC50 (μg/mL) | Activity |
|---|---|---|---|
| Akhtar et al., 2022 | This compound | 71.11 | Anti-inflammatory |
| Sivaramakarthikeyan et al., 2022 | Derivatives | 55.65 | COX-2 Inhibition |
Case Study 1: Antidepressant Evaluation
A study conducted by researchers involved administering varying doses of the compound to rodent models exhibiting depressive behaviors. Results indicated a significant reduction in immobility time, suggesting an antidepressant effect comparable to established SSRIs.
Case Study 2: Inflammation Model
In a carrageenan-induced paw edema model, the compound showed a marked reduction in paw swelling when compared to control groups treated with saline. Histopathological analysis showed minimal tissue damage, indicating a favorable safety profile.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile?
Answer:
The compound can be synthesized via condensation reactions involving piperazine derivatives and nitrile-containing precursors. A common approach involves:
- Step 1: Reacting 2,3-dimethylphenyl-piperazine with a β-ketonitrile precursor (e.g., 3-oxopropanenitrile derivatives) under basic conditions.
- Step 2: Optimizing reaction parameters (e.g., temperature at 60–80°C, use of DMF or THF as solvents) to enhance yield.
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization.
Key intermediates like 3-oxo-propionitriles (e.g., 2-(3-benzoylphenyl)propionitrile) have been synthesized using electrophilic substitution and chloroacetyl chloride under basic conditions . Analogous compounds (e.g., 2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile) suggest similar pathways .
Basic: What safety precautions are critical during handling and storage?
Answer:
- Handling: Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods) due to respiratory toxicity (Category 3) and skin/eye irritation (Category 2A/2) .
- Storage: Keep in airtight containers at 2–8°C to prevent decomposition. Avoid exposure to high temperatures (>40°C), which may release toxic gases (e.g., HCN) .
- Waste Disposal: Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal via certified hazardous waste services .
Advanced: How can structural modifications to the piperazine ring influence receptor selectivity?
Answer:
The 2,3-dimethylphenyl group on the piperazine ring likely enhances lipophilicity and receptor binding. For example:
- TRPC Channel Activation: Analogous compounds (e.g., PPZ2) with 2,3-dimethylphenyl substituents selectively activate TRPC3/6/7 channels, suggesting similar ion channel modulation .
- 5-HT2A/H1 Receptor Binding: Piperazine derivatives with aryl substituents (e.g., dibenzoazepine analogs) exhibit dual H1/5-HT2A antagonism, relevant for neurological applications .
Methodological Tip: Use radioligand binding assays (e.g., [³H]Ketanserin for 5-HT2A) and patch-clamp electrophysiology to quantify selectivity. Compare with control compounds lacking the dimethylphenyl group .
Advanced: How should researchers address contradictions in reported pharmacological data for this compound class?
Answer:
Discrepancies may arise from variations in substituent positioning or assay conditions. Strategies include:
- Structural Validation: Confirm compound identity via NMR (¹H/¹³C), HRMS, and X-ray crystallography.
- Assay Standardization: Replicate studies under identical conditions (e.g., cell lines, buffer pH, agonist concentrations).
- Meta-Analysis: Compare data from structurally similar compounds (e.g., 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}cyclopropane derivatives) to identify trends .
For example, PPZ2 (an acetamide analog) shows TRPC activation, while nitrile-containing derivatives may exhibit divergent profiles due to electron-withdrawing effects .
Advanced: What analytical methods are recommended for purity assessment and stability testing?
Answer:
- Purity: Use reversed-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in water) with UV detection (λ = 254 nm). Validate against reference standards (e.g., pharmacopeial guidelines) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for decomposition products (e.g., cyanide derivatives) .
- Impurity Profiling: Identify by-products (e.g., hydrolyzed nitriles) using GC-MS or high-resolution tandem MS .
Basic: What in vitro models are suitable for initial pharmacological screening?
Answer:
- Cell-Based Assays: Use HEK293 cells transfected with target receptors (e.g., 5-HT2A, TRPC channels) for calcium flux or cAMP response element (CRE) luciferase reporter assays .
- Toxicity Screening: Assess cytotoxicity in primary hepatocytes or NIH/3T3 fibroblasts via MTT assays .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- Docking Simulations: Use Schrödinger Suite or AutoDock to model interactions with receptors (e.g., 5-HT2A’s orthosteric pocket). Focus on the piperazine nitrogen’s hydrogen bonding and dimethylphenyl’s hydrophobic packing .
- QSAR Analysis: Corrogate substituent electronic parameters (Hammett σ) with TRPC activation EC₅₀ values from analogous compounds .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- ¹H NMR: Key signals include piperazine protons (δ 2.5–3.5 ppm) and aromatic protons from the dimethylphenyl group (δ 6.8–7.2 ppm).
- IR Spectroscopy: Confirm nitrile (C≡N) stretch at ~2200–2260 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Answer:
- Process Control: Monitor reaction progress via in situ FTIR or HPLC.
- Crystallization Optimization: Use solvent/antisolvent mixtures (e.g., ethanol/water) to ensure consistent polymorph formation .
- Quality Metrics: Adhere to ICH Q3A guidelines for impurity thresholds (<0.15% for unknown impurities) .
Advanced: How does the nitrile group influence metabolic stability compared to amide analogs?
Answer:
The nitrile group may enhance metabolic stability by resisting hydrolysis (vs. amides). Methodological Approach:
- Conduct microsomal stability assays (human liver microsomes, NADPH cofactor).
- Compare half-life (t₁/₂) with amide analogs (e.g., PPZ2) using LC-MS/MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
